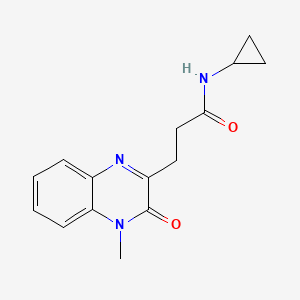![molecular formula C20H21N7O B12168789 N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a tetrazole ring through an ethyl chain, with a benzamide group attached, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole: Starting with o-phenylenediamine and formic acid, benzimidazole is synthesized through a condensation reaction.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Tetrazole Formation: The alkylated benzimidazole undergoes a cyclization reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.
Benzamide Attachment: Finally, the tetrazole derivative is reacted with 4-aminobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with biological targets. The benzamide group may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: shares similarities with other benzimidazole and tetrazole derivatives, such as:
Uniqueness
The unique combination of the benzimidazole, tetrazole, and benzamide groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H21N7O |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[2-(benzimidazol-1-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-14(2)27-24-19(23-25-27)15-7-9-16(10-8-15)20(28)21-11-12-26-13-22-17-5-3-4-6-18(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,21,28) |
Clé InChI |
APUDPXCSILXNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12168709.png)
![Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)
![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168720.png)
![1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)
![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)
![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)

![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12168773.png)
![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
